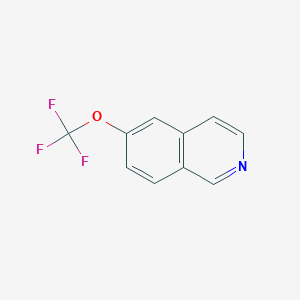

6-(Trifluoromethoxy)isoquinoline

Description

Properties

IUPAC Name |

6-(trifluoromethoxy)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQGAPAKWNMAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Experimental Procedure Highlights

- A metalated N-(2-methylbenzylidene)amine is prepared under inert atmosphere conditions in a three-neck flask equipped with argon protection.

- The metalated intermediate is reacted with a nitrile containing the trifluoromethoxy group or a precursor that can be converted to it.

- After reaction completion, the mixture is partitioned between aqueous sodium carbonate and dichloromethane, followed by multiple extractions and drying over sodium sulfate.

- Purification is achieved by flash-column chromatography using hexanes-ethyl acetate mixtures.

- Trifluoroacetic acid treatment may be employed to facilitate cyclization or deprotection steps, followed by similar extraction and purification procedures.

Yield and Purity

- Yields for related fluorinated isoquinolines prepared by this method have been reported up to 85% with high purity after chromatographic purification.

- Melting points and spectral data confirm the identity and purity of the products.

This method is flexible and can be adapted for the introduction of trifluoromethoxy groups by selecting suitable nitrile substrates or post-synthetic modification.

These methods provide good yields and allow for the late-stage introduction of trifluoromethoxy groups or their precursors, facilitating the synthesis of 6-(trifluoromethoxy)isoquinoline derivatives.

Preparation via Nitration, Chlorination, and Reduction of Isoquinoline Precursors

An alternative route involves the preparation of 6-aminoisoquinoline intermediates, which can be further functionalized to introduce trifluoromethoxy groups.

Key Steps

- Starting from 2-(carboxymethyl)-4-nitrobenzoic acid, cyclization with urea in acetic acid at elevated temperatures (around 110°C) yields 6-nitroisoquinoline derivatives.

- Chlorination with phosphorus oxychloride derivatives converts these to 1,3-dichloro-6-nitroisoquinoline.

- Catalytic hydrogenation using palladium on carbon under hydrogen pressure (0.6 MPa) at 45°C reduces the nitro group to an amino group, yielding 6-aminoisoquinoline.

- Subsequent functional group transformations can introduce trifluoromethoxy substituents via nucleophilic aromatic substitution or cross-coupling reactions.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to 6-nitroisoquinoline | 110°C, acetic acid, 4 h | High | Clear solution formation at 90°C |

| Chlorination | Phosphorus oxychloride, 1-4 h | 20-99 | Purity > 95% by HPLC |

| Hydrogenation | Pd/C catalyst, 0.6 MPa H2, 45°C, 6-8 h | High | Complete reduction of nitro to amino |

This method is robust and scalable, providing high-purity intermediates for further functionalization.

Post-Synthetic Introduction of Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is challenging to introduce directly due to its strong electron-withdrawing nature and steric effects. Common strategies include:

- Nucleophilic substitution on halogenated isoquinolines using trifluoromethoxide sources.

- Copper-mediated trifluoromethoxylation of aryl halides or boronic acids.

- Electrophilic trifluoromethoxylation using specialized reagents.

These methods require careful optimization of reaction conditions such as temperature, solvent, and catalyst to achieve selective substitution at the 6-position.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Metalated amine coupling with nitriles | Metalated N-(2-methylbenzylidene)amine, nitriles, TFA, chromatography | High regioselectivity, good yields | Requires inert atmosphere, multiple steps |

| Pd-catalyzed cross-coupling (Suzuki, Sonogashira) | Pd catalysts, trifluoromethoxy boronic acids/alkynes, bases | Versatile, late-stage functionalization | Sensitive to moisture, catalyst cost |

| Nitration, chlorination, hydrogenation | Acetic acid, urea, POCl3, Pd/C, H2 pressure | Scalable, high purity intermediates | Multi-step, requires careful control |

| Post-synthetic trifluoromethoxylation | Trifluoromethoxide sources, copper catalysts | Direct introduction of OCF3 group | Challenging reaction conditions, selectivity issues |

Research Findings and Practical Considerations

- The metalated amine coupling method provides a flexible platform for synthesizing various substituted isoquinolines, including trifluoromethoxy derivatives, with yields up to 85% after purification.

- Pd-catalyzed cross-coupling reactions are well-established for introducing trifluoromethoxy groups, with reaction times ranging from 1 hour (Suzuki) to overnight (Sonogashira) and yields typically above 70%.

- The nitration-chlorination-hydrogenation sequence is effective for preparing amino-substituted isoquinolines, which serve as key intermediates for further functionalization, with reaction times from hours to days depending on step and conditions.

- The trifluoromethoxy group’s introduction often requires specialized reagents and catalysts, and reaction optimization is critical to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline oxides, while reduction can produce hydrogenated isoquinoline derivatives .

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 6-(trifluoromethoxy)isoquinoline exhibits significant antibacterial properties against various pathogens, including drug-resistant strains of Staphylococcus aureus. Its mechanism involves inhibition of bacterial cell wall synthesis.

- Anticancer Properties : Studies have shown that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound activates caspase pathways, demonstrating potent cytotoxicity with IC50 values indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro studies reveal that it can reduce pro-inflammatory cytokines in macrophage cultures, suggesting therapeutic potential for chronic inflammatory conditions.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized as a probe in biochemical assays to study biological pathways. Its interactions with molecular targets can provide insights into cellular signaling mechanisms, potentially leading to the discovery of new therapeutic targets.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits antibacterial properties against drug-resistant strains | |

| Anticancer | Induces apoptosis in breast and liver cancer cell lines | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Antimicrobial Activity

A study published in Pharmacological Reviews demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, highlighting its potential as an antibiotic agent due to its mechanism involving cell wall synthesis inhibition.

Anticancer Properties

Research on various cancer cell lines revealed that the compound induced apoptosis through caspase pathway activation. The cytotoxic effects were quantified with IC50 values indicating strong efficacy against cancer cells, suggesting further exploration for anticancer drug development.

Anti-inflammatory Effects

In vitro experiments showed that this compound significantly reduced pro-inflammatory cytokine levels in macrophage cultures. This effect suggests its potential utility in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group influences the compound’s binding affinity and selectivity towards these targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

The following analysis compares 6-(Trifluoromethoxy)isoquinoline with structurally related isoquinoline derivatives, focusing on substituent effects, synthesis, and biological activity.

Substituent Effects at the 6-Position

Substituents at the 6-position significantly alter electronic, steric, and physicochemical properties:

Key Insights :

- Compared to -CF₃ , -OCF₃ may reduce metabolic instability due to the oxygen atom’s inductive effects.

Example from Evidence :

- In -alkoxy derivatives were synthesized using alkyl halides under basic conditions . For -OCF₃, specialized fluorinating agents (e.g., Ruppert-Prakash reagent) might be required.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethoxy group into the isoquinoline scaffold?

- Methodological Answer : The trifluoromethoxy group can be introduced via regioselective electrophilic substitution or coupling reactions. For example, fragment-based design (e.g., merging monosubstituted isoquinoline fragments at the 6-position) enables precise functionalization . Halogenation followed by nucleophilic substitution with trifluoromethoxy anions (e.g., using AgOTf or Cu-mediated protocols) is also viable. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid competing substitutions at other positions .

Q. How can the purity and structural integrity of 6-(trifluoromethoxy)isoquinoline derivatives be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : NMR confirms trifluoromethoxy group incorporation; and NMR assess regiochemistry .

- LC-MS/HPLC : Quantify purity (>95%) and detect byproducts .

- X-ray crystallography : Resolve ambiguities in substitution patterns for critical derivatives .

Q. What are the key challenges in achieving regioselectivity during isoquinoline functionalization?

- Methodological Answer : Competing reactivity at the 1-, 3-, and 7-positions requires careful control of directing groups and reaction conditions. For example, Pd/C-mediated oxidation of dihydroisoquinolines selectively generates 6-substituted derivatives under decahydronaphthalene reflux . Steric and electronic effects of the trifluoromethoxy group can be leveraged to bias substitution toward the 6-position .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer :

- Fragment merging : Combine fragments substituted at non-overlapping positions (e.g., 6-trifluoromethoxy with 3-methoxy) to study additive effects on bioactivity .

- Biochemical screening : Use high-throughput assays (e.g., kinase inhibition, Topoisomerase I inhibition) to correlate substituent effects with potency .

- Computational modeling : DFT calculations or molecular docking predicts binding interactions, guiding synthetic prioritization .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer :

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, IC protocols) to minimize variability .

- Proteomic profiling : Identify off-target effects using mass spectrometry-based target deconvolution .

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing trifluoromethoxy with methoxy) to isolate contributing factors .

Q. How can in vitro findings for this compound derivatives be translated to in vivo models?

- Methodological Answer :

- Pharmacokinetic optimization : Improve solubility via salt formation (e.g., hydrochloride) or prodrug strategies (e.g., morpholine-linked derivatives) .

- Animal models : Use xenograft models (e.g., murine cancer lines) with protocols approved by animal ethics committees (e.g., CU-IACUC guidelines) .

- Bioavailability studies : Monitor plasma concentrations using LC-MS/MS to adjust dosing regimens .

Q. What strategies enhance the metabolic stability of this compound derivatives?

- Methodological Answer :

- Isotopic labeling : Use -labeled compounds to track metabolic pathways .

- Structural shielding : Introduce steric hindrance (e.g., 3,4,5-trimethoxyphenyl groups) to protect the trifluoromethoxy moiety from enzymatic oxidation .

Key Considerations for Researchers

- Ethical compliance : Adhere to international guidelines (e.g., CU-IACUC) for in vivo studies .

- Data reproducibility : Publish raw datasets and detailed synthetic protocols to facilitate replication .

- Interdisciplinary collaboration : Combine synthetic chemistry, computational biology, and pharmacology for robust SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.